Synthetic Yield Benchmarking: 2,4-Dichloro-5-(trichloromethyl)pyrimidine as an Intermediate for 5-Trifluoromethyluracil
The synthesis of 2,4-dichloro-5-(trichloromethyl)pyrimidine from 2,4-dichloro-5-methylpyrimidine proceeds with an established yield range of 85–95% under industrial chlorination conditions (180–250°C, elemental chlorine, UV irradiation) [1]. While a direct head-to-head yield comparison for alternative synthetic routes to the same intermediate is not available in the source patent, this high yield for a trichloromethyl introduction step serves as a quantitative benchmark for process efficiency. For context, the subsequent fluorination step to 2,4-difluoro-5-trifluoromethylpyrimidine is reported to proceed with yields of 70–90% in the same patent family [1].
| Evidence Dimension | Synthetic yield of trichloromethyl introduction step |
|---|---|
| Target Compound Data | 85–95% |
| Comparator Or Baseline | Yield for subsequent fluorination step in the same patent: 70–90% (2,4-difluoro-5-trifluoromethylpyrimidine) |
| Quantified Difference | Target compound synthesis demonstrates higher yield (15-25 percentage point advantage over the subsequent step) |
| Conditions | Chlorination of 2,4-dichloro-5-methylpyrimidine at 180–250°C with elemental Cl₂ under UV irradiation; solvent-free conditions |
Why This Matters
This yield range (85–95%) provides a quantitative benchmark for evaluating process robustness and cost-efficiency when sourcing this compound for the manufacture of 5-trifluoromethyluracil.
- [1] Bayer AG. (1993). Process for the preparation of 5-(trifluoromethyl)-uracil, and the novel compounds 2,4-dichloro-5-trichloromethyl-pyrimidine and 2,4-difluoro-5-trifluoromethyl-pyrimidine. U.S. Patent No. 5,352,787. View Source
